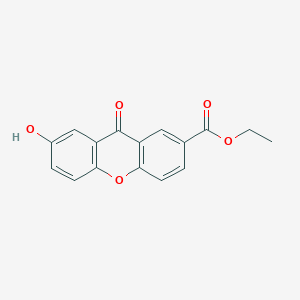
ethyl 7-hydroxy-9-oxo-9H-xanthene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester: is a derivative of xanthene, a tricyclic aromatic compound. This compound is known for its unique structural properties and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the xanthene core imparts significant photophysical and chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester typically involves the esterification of 9H-xanthene-2-carboxylic acid. The reaction is carried out under acidic conditions using ethanol as the esterifying agent. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted xanthene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various xanthene derivatives, which are valuable in organic synthesis and material science.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its photophysical properties. It is also investigated for its interactions with biological macromolecules.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other materials that require specific photophysical properties.
Mechanism of Action
The mechanism of action of 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester involves its interaction with various molecular targets. The compound can act as a fluorescent probe by binding to specific biomolecules, leading to changes in its fluorescence properties. In medicinal applications, the compound may exert its effects by modulating specific cellular pathways, such as inhibiting enzymes or interacting with DNA.
Comparison with Similar Compounds
- Xanthene-9-carboxylic acid
- Fluorescein
- Rhodamine
Comparison: Compared to other xanthene derivatives, 9H-Xanthene-2-carboxylic acid, 7-hydroxy-9-oxo-, ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.
Properties
CAS No. |
54087-06-8 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
ethyl 7-hydroxy-9-oxoxanthene-2-carboxylate |
InChI |
InChI=1S/C16H12O5/c1-2-20-16(19)9-3-5-13-11(7-9)15(18)12-8-10(17)4-6-14(12)21-13/h3-8,17H,2H2,1H3 |
InChI Key |
IQMCRUASPXAXFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


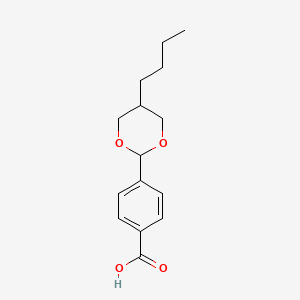
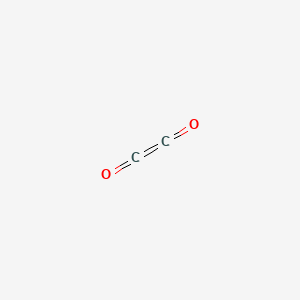


![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
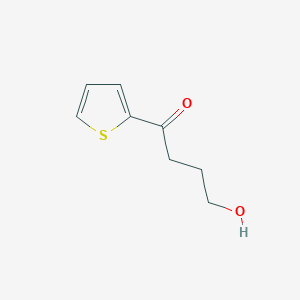
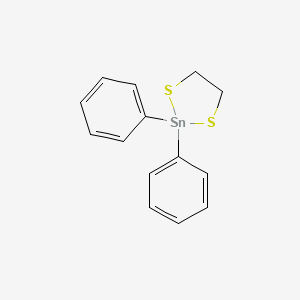
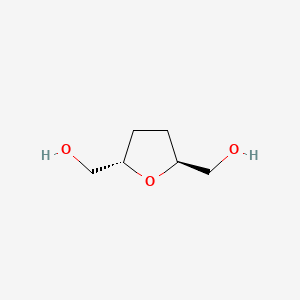
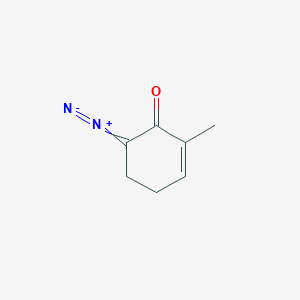
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
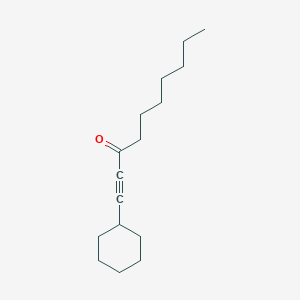
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
